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Compound of Interest

5-Bromo-4-methyl-2-phenyl-1,3-
Compound Name:
thiazole

Cat. No.: B1273740

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-4-methyl-2-phenyl-1,3-
thiazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While 5-Bromo-4-methyl-2-phenyl-1,3-thiazole is available from commercial
suppliers, detailed experimental data and peer-reviewed literature specifically for this
compound are limited. This guide provides a comprehensive overview based on available
information, data from its unbrominated precursor (2-methyl-4-phenyl-1,3-thiazole), and
established principles of thiazole chemistry.

Core Chemical Properties

5-Bromo-4-methyl-2-phenyl-1,3-thiazole belongs to the thiazole class of heterocyclic
compounds, which are integral to numerous biologically active molecules and approved
drugs[1]. The structure incorporates a phenyl ring at the 2-position, a methyl group at the 4-
position, and a bromine atom at the 5-position. This substitution pattern dictates its chemical
reactivity and potential pharmacological profile. The bromine atom, in particular, enhances
reactivity and provides a functional handle for further synthetic modifications, such as cross-
coupling reactions.

Data Presentation: Physicochemical Properties
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Property Value Source/Comment

Molecular Formula C10HsBIrNS Calculated

Molecular Weight 254.15 g/mol Calculated

CAS Number Not assigned No specific CAS number found

in public databases.

) ) Based on data for the
White to almost white
Appearance precursor, 2-methyl-4-
powder/crystal ]
phenylthiazole[2].

Data for the unbrominated
precursor, 2-methyl-4-phenyl-

Melting Point 68-72°C 1,3-thiazole[2]. The melting
point of the brominated

compound may differ.

Data for the unbrominated
Boiling Point 284°C precursor, 2-methyl-4-phenyl-
1,3-thiazole[2].

Expected to have limited
aqueous solubility but good )
- o ] Inferred from related thiazole
Solubility solubility in organic solvents
like ethanol, DMSO, and

chlorinated solvents.

structures|[3].

Spectroscopic Profile (Predicted)

Detailed spectroscopic data for 5-Bromo-4-methyl-2-phenyl-1,3-thiazole is not widely
published. The following are predictions based on its structure and data from analogous
compounds.

Data Presentation: Predicted Spectroscopic Data
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Technique Predicted Observations

- Phenyl Protons: Multiplets in the aromatic
region (~7.4-8.0 ppm). - Methyl Protons: A

1H NMR singlet peak (~2.5-2.7 ppm). Note: The C5-
proton signal present in the precursor is absent

due to bromination.

- Thiazole Carbons: Signals for C2, C4, and C5.

The C5 carbon will be shifted due to the

attached bromine. - Phenyl Carbons: Multiple
13C NMR _ _ _ _

signals in the aromatic region (~125-135 ppm). -

Methyl Carbon: A signal in the aliphatic region

(~15-20 ppm).

- Aromatic C-H Stretching: ~3100-3000 cm™1, -
C=N and C=C Stretching: ~1600-1450 cm™1

IR Spectroscopy (from both thiazole and phenyl rings). - C-Br
Stretching: Typically observed in the fingerprint

region (< 700 cm™1).

- Molecular lon (M™*): A characteristic isotopic
Mass Spectrometry pattern for a bromine-containing compound at
m/z 253 and 255 (approx. 1:1 ratio).

Synthesis and Reactivity

The most plausible synthetic route to 5-Bromo-4-methyl-2-phenyl-1,3-thiazole involves a
two-step process: the initial formation of the thiazole ring via Hantzsch synthesis, followed by
electrophilic bromination at the C5 position.

Logical Synthesis Workflow
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Thioacetamide

Step 1: Hantzsch Thiazole Synthesis

2-Bromo-1-phenylethanone
(Phenacyl Bromide)

Reflux in Ethanol

v

2-Methyl-4-phenyl-1,3-thiazole

Step 2: Electrophilic Bromination

N-Bromosuccinimide (NBS)

Acetic Acid or CCla

5-Bromo-4-methyl-2-phenyl-1,3-thiazole

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole.

Experimental Protocols

The following are detailed, generalized methodologies for the proposed synthesis.

Protocol 1: Synthesis of 2-Methyl-4-phenyl-1,3-thiazole

(Precursor)

This protocol is based on the classic Hantzsch thiazole synthesis[4][5].

o Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and

magnetic stirrer, dissolve 1 equivalent of 2-bromo-1-phenylethanone (phenacyl bromide) and

1.2 equivalents of thioacetamide in ethanol.
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» Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction
should be monitored by Thin-Layer Chromatography (TLC).

o Work-up: After completion, cool the reaction mixture to room temperature and neutralize with
a saturated solution of sodium bicarbonate. The solvent is then removed under reduced

pressure.

« Purification: The resulting crude product is extracted with ethyl acetate, washed with brine,
and dried over anhydrous sodium sulfate. The final product can be purified by column
chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water
to yield 2-methyl-4-phenyl-1,3-thiazole[2].

Protocol 2: Bromination of 2-Methyl-4-phenyl-1,3-
thiazole

This protocol describes the electrophilic substitution at the C5 position of the thiazole ring,
which is the most nucleophilic position.

o Reactant Preparation: Dissolve 1 equivalent of the precursor, 2-methyl-4-phenyl-1,3-thiazole,
in a suitable solvent such as glacial acetic acid or carbon tetrachloride in a round-bottom
flask.

e Bromination: Add 1.1 equivalents of a brominating agent, such as N-Bromosuccinimide
(NBS), portion-wise to the solution while stirring at room temperature[6]. For less reactive
systems, elemental bromine can be used, but NBS is often preferred for its selectivity and
safer handling.

e Reaction: Stir the mixture at room temperature (or with gentle heating if required) for 12-24
hours, monitoring the reaction by TLC.

e Work-up and Purification: Upon completion, pour the reaction mixture into water and extract
the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic
layer is washed with sodium thiosulfate solution to remove any unreacted bromine, followed
by a wash with saturated sodium bicarbonate and brine. After drying over anhydrous sulfate,
the solvent is evaporated, and the crude product is purified by column chromatography to
yield 5-Bromo-4-methyl-2-phenyl-1,3-thiazole.
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Potential Applications in Drug Development

The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in drugs with a
wide range of therapeutic applications[7]. Thiazole derivatives are known to possess significant
biological activities.

e Anticancer Activity: Many thiazole derivatives, including those with phenyl substitutions, have
been investigated for their potential in cancer therapy due to their ability to inhibit tumor
growth[3]. For instance, certain N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives have
been evaluated for their cytotoxicity against cancer cell lines|[8].

» Antifungal Activity: The 2-phenylthiazole structure is a key component in antifungal agents
that inhibit the enzyme CYP51[1]. The FDA-approved antifungal drug isavuconazole contains
a phenylthiazole moiety, highlighting the importance of this scaffold in developing new
antifungal treatments[1].

» Antimicrobial and Anti-inflammatory Activity: The thiazole ring is a versatile pharmacophore
that has been incorporated into compounds exhibiting antibacterial, antifungal, and anti-
inflammatory properties[3].

Given these precedents, 5-Bromo-4-methyl-2-phenyl-1,3-thiazole represents a valuable
compound for screening and as a building block in drug discovery programs. The presence of
the bromine atom allows for further structural diversification through reactions like Suzuki or
Sonogashira coupling, enabling the synthesis of a library of derivatives for structure-activity
relationship (SAR) studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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